1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile
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Overview
Description
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a unique structure that combines an indole core with a chloromethylphenyl group and a carbonitrile functional group, making it an interesting subject for chemical and pharmacological research.
Preparation Methods
The synthesis of 1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile typically involves several steps, starting with the preparation of the indole core. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The chloromethylphenyl group can be introduced through a Friedel-Crafts acylation reaction, where the indole is treated with 2-chloro-4-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .
Chemical Reactions Analysis
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of 1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile involves its interaction with specific molecular targets and pathways. The indole core is known to bind to various receptors and enzymes, modulating their activity and leading to the observed biological effects . The carbonitrile group can also participate in interactions with nucleophilic sites in proteins and other biomolecules, further contributing to its biological activity .
Comparison with Similar Compounds
1-[(2-chloro-4-methylphenyl)carbonyl]-1H-indole-3-carbonitrile can be compared with other indole derivatives such as:
1H-indole-3-carboxaldehyde: This compound lacks the chloromethylphenyl and carbonitrile groups, making it less complex and potentially less active in certain biological assays.
1H-indole-3-acetic acid: This compound features a carboxylic acid group instead of a carbonitrile group, leading to different chemical reactivity and biological activity.
1H-indole-3-ethanol: This compound has an alcohol group instead of a carbonitrile group, which affects its solubility and interaction with biological targets.
The unique combination of functional groups in this compound makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
1-(2-chloro-4-methylbenzoyl)indole-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O/c1-11-6-7-14(15(18)8-11)17(21)20-10-12(9-19)13-4-2-3-5-16(13)20/h2-8,10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOOKAVQFJXHKID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)N2C=C(C3=CC=CC=C32)C#N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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